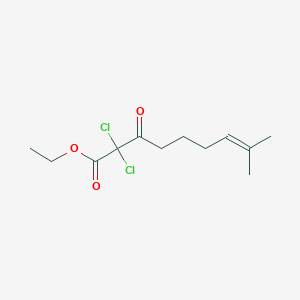
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate is an organic compound with the molecular formula C12H18Cl2O3 It is characterized by the presence of an ester group, a ketone group, and two chlorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2,2-dichloro-8-methyl-3-oxonon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-8-methyl-3-oxonon-7-enoic acid.
Reduction: Formation of ethyl 2,2-dichloro-8-methyl-3-hydroxynon-7-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-dichloro-3-oxobutanoate: Similar structure with a shorter carbon chain.
Methyl 2,2-dichloro-3-oxonon-7-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dichloro-3-oxopentanoate: Similar structure with a different position of the ketone group.
Uniqueness
Ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate is unique due to its specific combination of functional groups and the position of the chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918503-27-2 |
|---|---|
Fórmula molecular |
C12H18Cl2O3 |
Peso molecular |
281.17 g/mol |
Nombre IUPAC |
ethyl 2,2-dichloro-8-methyl-3-oxonon-7-enoate |
InChI |
InChI=1S/C12H18Cl2O3/c1-4-17-11(16)12(13,14)10(15)8-6-5-7-9(2)3/h7H,4-6,8H2,1-3H3 |
Clave InChI |
VXNFWCRVOMDZRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)CCCC=C(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
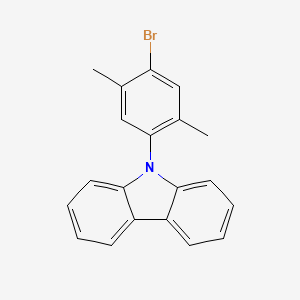
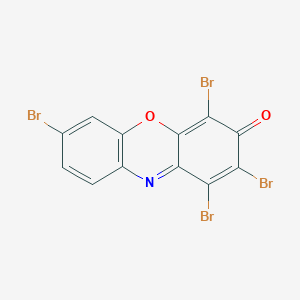
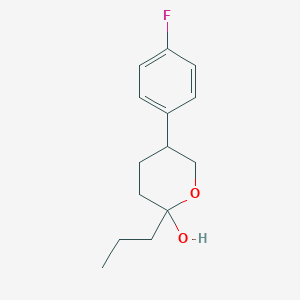
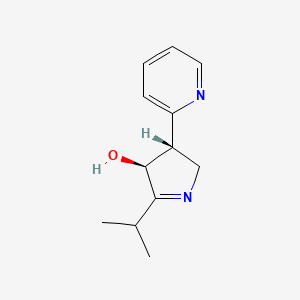
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)

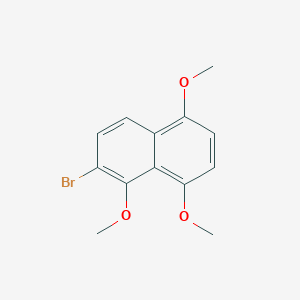

![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
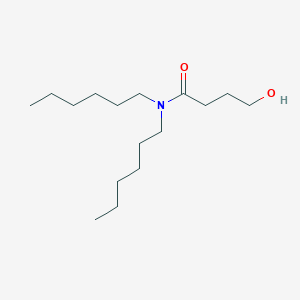
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
